Cas no 643759-53-9 (1H-PYRAZOLE, 5-BROMO-1-ETHYL-3-(TRIFLUOROMETHYL)-)

1H-PYRAZOLE, 5-BROMO-1-ETHYL-3-(TRIFLUOROMETHYL)- structure
643759-53-9 structure
Product Name:1H-PYRAZOLE, 5-BROMO-1-ETHYL-3-(TRIFLUOROMETHYL)-
CAS No:643759-53-9
MF:C6H6BrF3N2
MW:243.024450778961
CID:3232009
PubChem ID:12061635
Update Time:2025-07-23

1H-PYRAZOLE, 5-BROMO-1-ETHYL-3-(TRIFLUOROMETHYL)- Chemical and Physical Properties

Names and Identifiers

    • 1H-PYRAZOLE, 5-BROMO-1-ETHYL-3-(TRIFLUOROMETHYL)-
    • 5-Bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole
    • SCHEMBL16486020
    • 1-ethyl-3-trifluoromethyl-5-bromopyrazole
    • DB-168284
    • AT24566
    • CS-0139950
    • 5-bromo-1-ethyl-3-trifluoromethyl-1H-pyrazole
    • 643759-53-9
    • Inchi: 1S/C6H6BrF3N2/c1-2-12-5(7)3-4(11-12)6(8,9)10/h3H,2H2,1H3
    • InChI Key: MEAAGPIWMGFWGJ-UHFFFAOYSA-N
    • SMILES: N1(CC)C(Br)=CC(C(F)(F)F)=N1

Computed Properties

  • Exact Mass: 241.96665Da
  • Monoisotopic Mass: 241.96665Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 17.8Ų

1H-PYRAZOLE, 5-BROMO-1-ETHYL-3-(TRIFLUOROMETHYL)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1210590-1g
5-Bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole
643759-53-9 98%
1g
¥5571.00 2024-05-05

Additional information on 1H-PYRAZOLE, 5-BROMO-1-ETHYL-3-(TRIFLUOROMETHYL)-

1H-PYRAZOLE, 5-BROMO-1-ETHYL-3-(TRIFLUOROMETHYL) (CAS No. 643759-53-9): A Comprehensive Overview

1H-PYRAZOLE, 5-BROMO-1-ETHYL-3-(TRIFLUOROMETHYL) (CAS No. 643759-53-9) is a fluorinated pyrazole derivative that has garnered significant attention in the field of medicinal chemistry due to its versatile pharmacological properties. This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their broad spectrum of biological activities. The presence of bromine and trifluoromethyl substituents in its structure enhances its potential as a building block for the development of novel therapeutic agents.

The< strong>5-bromo and< strong>1-ethyl substituents in the molecule contribute to its reactivity and make it a valuable intermediate in synthetic chemistry. The< strong>trifluoromethyl group, in particular, is renowned for its ability to modulate metabolic stability and lipophilicity, which are critical factors in drug design. These structural features have positioned this compound as a promising candidate for further exploration in drug discovery programs.

In recent years, there has been a surge in research focused on developing new therapeutic strategies against various diseases, including cancer, inflammation, and infectious diseases. Pyrazole derivatives have emerged as a significant class of compounds with potential therapeutic applications due to their ability to interact with biological targets such as enzymes and receptors. The< strong>5-bromo-1-ethyl-3-(trifluoromethyl)pyrazole compound is no exception and has been investigated for its potential role in modulating biological pathways relevant to these diseases.

One of the most compelling aspects of this compound is its utility as a scaffold for the development of small-molecule inhibitors. For instance, studies have shown that pyrazole derivatives can serve as effective inhibitors of kinases, which are enzymes involved in cell signaling pathways. The< strong>bromine substituent can be used for further functionalization via cross-coupling reactions, allowing chemists to attach various pharmacophores and optimize the compound's biological activity. This flexibility makes it an attractive candidate for structure-activity relationship (SAR) studies.

The< strong>trifluoromethyl group is particularly noteworthy due to its impact on the compound's pharmacokinetic properties. This substituent can increase the metabolic stability of drug candidates by resisting oxidative degradation, thereby prolonging their half-life in vivo. Additionally, the lipophilicity imparted by the trifluoromethyl group can enhance membrane permeability, improving drug absorption and distribution.

In the context of oncology research,< strong>5-bromo-1-ethyl-3-(trifluoromethyl)pyrazole has shown promise as a lead compound for developing novel anticancer agents. Preclinical studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in tumor progression. The< strong>bromine moiety allows for further derivatization, enabling researchers to fine-tune the compound's potency and selectivity against specific cancer targets.

The synthesis of< strong>1H-pyrazole, 5-bromo-1-ethyl-3-(trifluoromethyl) involves multi-step organic transformations that highlight the compound's synthetic accessibility. Starting from commercially available precursors, bromination and trifluoromethylation reactions can be employed to introduce the desired substituents onto the pyrazole core. The ethyl group can be introduced via alkylation reactions, providing a straightforward route to this versatile intermediate.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug development due to their favorable pharmacological properties. The< strong>trifluoromethyl group, in particular, has been incorporated into numerous FDA-approved drugs due to its ability to enhance binding affinity and metabolic stability. The< strong>5-bromo-substituted pyrazole derivative aligns with this trend by offering a structurally diverse yet functionally relevant scaffold for medicinal chemists.

In conclusion, 1H-pyrazole, 5-bromo-1-ethyl-3-(trifluoromethyl) (CAS No. 643759-53-9) represents a significant advancement in the field of medicinal chemistry. Its unique structural features make it a valuable tool for developing novel therapeutic agents with applications across multiple disease areas. The ongoing research into this compound underscores its potential as a lead molecule or intermediate in future drug discovery efforts.

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